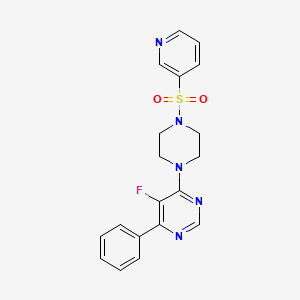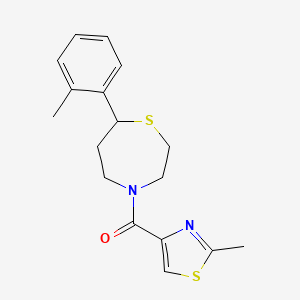
5-Fluoro-4-phenyl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-phenyl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is known for its unique chemical structure and mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-phenyl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation. It also inhibits the activity of certain receptors such as the adenosine receptor, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Fluoro-4-phenyl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine are diverse and depend on the specific disease being treated. This compound has been shown to induce apoptosis (cell death) in cancer cells, reduce inflammation in the body, and improve insulin sensitivity in diabetic patients. It has also been shown to improve cognitive function in Alzheimer's disease patients.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Fluoro-4-phenyl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs. However, one limitation is that the synthesis of this compound is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of 5-Fluoro-4-phenyl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine. One direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the specific enzymes and receptors that are inhibited by this compound, which could lead to the development of more targeted therapies. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound in different disease states.
Synthesis Methods
The synthesis method of 5-Fluoro-4-phenyl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine involves the reaction of 4-phenyl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine with fluorine gas in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
5-Fluoro-4-phenyl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine has been extensively studied for its potential applications in the development of new drugs. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. It has also been studied for its anti-inflammatory and anti-viral properties.
properties
IUPAC Name |
5-fluoro-4-phenyl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2S/c20-17-18(15-5-2-1-3-6-15)22-14-23-19(17)24-9-11-25(12-10-24)28(26,27)16-7-4-8-21-13-16/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLYKGZHCWPWRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2F)C3=CC=CC=C3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-phenyl-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![Ethyl 2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanoate](/img/structure/B2787091.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2787093.png)
![1-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)-2-nitrophenyl]piperidine](/img/structure/B2787094.png)
![N-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-N-[(3,4-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2787099.png)

![8-fluoro-3-(4-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2787103.png)
![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2787105.png)
![1-Fluorobicyclo[3.3.1]nonan-3-one](/img/structure/B2787106.png)
![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-ylprop-2-enamide](/img/structure/B2787107.png)
